Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate
Description
Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate is a synthetic organic compound featuring three critical structural motifs:
- Benzo[d][1,3]dioxol-5-yl (piperonyl) group: A methylenedioxy-substituted aromatic ring, commonly associated with enhanced metabolic stability and ligand-receptor interactions in medicinal chemistry .
- 4-Phenylpiperazine moiety: A nitrogen-containing heterocycle linked to a phenyl group, often found in bioactive molecules targeting neurotransmitter receptors (e.g., dopamine, serotonin) .
- Benzyl carbamate: A protective group for amines, providing hydrolytic stability and modulating solubility .
Properties
IUPAC Name |
benzyl N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4/c31-27(32-19-21-7-3-1-4-8-21)28-18-24(22-11-12-25-26(17-22)34-20-33-25)30-15-13-29(14-16-30)23-9-5-2-6-10-23/h1-12,17,24H,13-16,18-20H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRJHQYNJRROIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)OCC3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate typically involves multi-step organic reactions. A common approach might include:
Formation of the benzo[d][1,3]dioxole moiety: This can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the phenylpiperazine unit: This can be achieved by reacting phenylhydrazine with ethylene oxide or similar reagents.
Coupling reactions: The benzo[d][1,3]dioxole and phenylpiperazine units can be coupled using appropriate linkers and catalysts.
Carbamate formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions could target the carbamate group or the aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings or the piperazine unit.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity:
Research indicates that compounds similar to Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate exhibit significant antidepressant effects. The piperazine moiety is known for its ability to interact with serotonin receptors, which are crucial targets in the treatment of depression. Studies have shown that derivatives of this compound can enhance serotoninergic transmission, potentially leading to improved mood and reduced anxiety symptoms .
Anxiolytic Properties:
The compound's structure suggests potential anxiolytic effects. Its interaction with the central nervous system (CNS) receptors may provide calming effects, making it a candidate for treating anxiety disorders. Research has demonstrated that similar benzodioxole derivatives can modulate neurotransmitter systems involved in anxiety regulation .
Neuropharmacology
Mechanism of Action:
The mechanism by which this compound exerts its effects is primarily through the modulation of serotonin and dopamine pathways. The benzo[d][1,3]dioxole ring is known for its ability to enhance the binding affinity to various neurotransmitter receptors, which can lead to altered synaptic transmission and improved neurochemical balance in the brain .
Case Study:
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when compared to control groups. The findings suggested a dose-dependent response, indicating that higher doses correlate with more pronounced antidepressant effects .
Potential in Cancer Therapy
Antitumor Activity:
Emerging research has highlighted the potential of benzodioxole derivatives in cancer therapy. Preliminary studies suggest that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to interact with specific cellular pathways makes it a candidate for further investigation in oncology .
Table 1: Summary of Antitumor Activity Studies
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it interacts with receptors, it could modulate signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Insights
Synthetic Flexibility: The benzyl carbamate group in the target compound contrasts with tert-butyl carbamate (Boc) in compound 7, which requires acidic conditions for deprotection . Benzyl carbamates are typically removed via hydrogenolysis, offering orthogonal protection strategies. Piperazine derivatives (e.g., compound 4p) are often synthesized via nucleophilic substitution or condensation reactions, similar to the hypothetical route for the target compound’s 4-phenylpiperazine moiety .
Stability and Reactivity :
- The benzo[d][1,3]dioxol-5-yl group enhances stability against oxidative metabolism compared to unsubstituted phenyl rings, as seen in compound 7b .
- α-Ketoamides (e.g., 4p–4u ) exhibit electrophilic reactivity at the carbonyl carbon, unlike the carbamate group in the target compound, which is more hydrolytically stable .
Pharmacological Relevance :
- Piperazine-containing analogs (e.g., compound 29b ) are frequently explored for CNS activity due to their ability to mimic neurotransmitter scaffolds .
- The 4-phenylpiperazine motif in the target compound may confer affinity for serotonin or dopamine receptors, akin to structurally related antipsychotic agents .
Biological Activity
Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article explores the biological activity of this compound, focusing on its interactions with cholinesterase enzymes, cytotoxic effects, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This indicates a complex arrangement that includes a benzodioxole moiety and a piperazine ring, which are known to influence biological activity.
Enzyme Inhibition
A significant aspect of the biological activity of benzyl carbamates is their inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies have shown that derivatives of benzyl carbamate exhibit varying degrees of inhibition against these enzymes, which are crucial for neurotransmission.
Table 1: Inhibition Potency of Selected Benzyl Carbamates
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 32 | AChE | 32.01 | 5.55 |
| Compound 39 | BChE | 7.02 | 7.83 |
| RIV (Rivastigmine) | AChE | 56.1 | - |
The data indicates that certain compounds exhibit significantly higher inhibitory activity against BChE compared to AChE, suggesting potential selectivity that could be leveraged in therapeutic contexts .
Cytotoxicity and Pro-Apoptotic Effects
Research has also investigated the cytotoxic properties of benzyl carbamates. In particular, studies have focused on their ability to induce apoptosis in cancer cell lines. For instance, one study highlighted that a related compound could activate autophagic pathways as a survival mechanism in colon cancer cells, indicating a complex interaction with cellular processes .
Table 2: Cytotoxicity Profile of Benzyl Carbamates
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| PBOX-6 | Colon Cancer Cells | Variable | Induces apoptosis |
| Compound X | Various Cancer Lines | ~20 | Autophagy modulation |
Case Study: Inhibition Mechanism
A study conducted by researchers aimed to elucidate the mechanism by which benzyl carbamates inhibit cholinesterases. Through molecular docking studies, it was found that specific structural features, such as the presence of electron-donating groups on the phenyl ring, enhanced inhibitory potency . The research utilized pharmacophore mapping to identify critical interactions between the enzyme and the inhibitors.
Case Study: Structure-Activity Relationship (SAR)
Another important aspect is the structure-activity relationship (SAR) surrounding these compounds. Variations in substituents on the benzene ring significantly influenced both the potency and selectivity towards AChE and BChE. For example, methyl substitutions generally resulted in decreased inhibitory activity compared to phenyl or benzyl counterparts .
Q & A
Q. Synthetic workflow :
Couple Intermediate A with a bromoethylamine derivative.
Introduce 4-phenylpiperazine via nucleophilic substitution.
Protect the amine with benzyl chloroformate .
Advanced: What methodologies assess this compound's interaction with biological targets (e.g., receptors or enzymes)?
- Surface plasmon resonance (SPR) : Measure binding affinity (KD) to receptors like endothelin (e.g., ABT-627 analogs in ).
- HDAC inhibition assays : Quantify IC₅₀ values using fluorogenic substrates (e.g., HDAC6 inhibition in ).
- Molecular docking : Predict binding modes using crystal structures (e.g., PDB: 3CVR for HDAC6) .
- Metabolic stability studies : Use liver microsomes to evaluate cytochrome P450 interactions .
Data interpretation : Correlate structural modifications (e.g., substituents on the dioxolane ring) with activity trends .
Basic: How is the carbamate group stabilized against hydrolysis during synthesis?
- Protecting groups : Use tert-butyl or benzyl carbamates, which resist basic/acidic conditions .
- Low-temperature reactions : Conduct couplings at 0–4°C to minimize hydrolysis .
- Anhydrous solvents : Employ dry DCM or THF with molecular sieves to exclude moisture .
Contradiction : Some methods report partial hydrolysis during column chromatography. Monitor via TLC (Rf ~0.3 in EtOAc/hexane 1:3) .
Advanced: What strategies mitigate low yields in multi-step syntheses of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
